molecular formula C10H11ClFN5O3 B1669196 Clofarabine CAS No. 123318-82-1

Clofarabine

Katalognummer B1669196
CAS-Nummer: 123318-82-1
Molekulargewicht: 303.68 g/mol
InChI-Schlüssel: WDDPHFBMKLOVOX-IETYGKGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clofarabine is a purine nucleoside antimetabolite used to treat acute lymphoblastic leukemia (ALL), a cancer of the white blood cells, in patients who have already used at least two other cancer medicines . It is marketed as Clolar in the U.S. and Canada, or Evoltra in Europe, Australia, and New Zealand .


Synthesis Analysis

Clofarabine is synthesized starting from 2-chloroadenosine, through a reaction cascade comprising steps of enzymatic transglycosylation, benzoylation, isomerization, sulfonate ester formation (i.e., sulfonylation), fluorination, and deprotection . This method results in high yield production of clofarabine without the concomitant formation of undesired stereoisomers .


Molecular Structure Analysis

Clofarabine is a purine nucleoside antimetabolite that differs from other purine nucleoside analogs by the presence of a chlorine in the purine ring and a fluorine in the ribose moiety .


Chemical Reactions Analysis

Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases .

Wissenschaftliche Forschungsanwendungen

Structure and Mechanism of Action

Clofarabine is a 2’-deoxyadenosine analog . It is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two position of the base . Unlike other 2’-deoxyadenosine analogs, clofarabine also has a halogen in the sugar that prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase . The cytotoxic activity of clofarabine is due to both its inhibition of ribonucleotide reductase and its efficient incorporation in DNA, where it inhibits DNA synthesis .

Application in Leukemia Treatment

Clofarabine has shown clinical efficacy primarily in acute leukemias . The recommended dose of clofarabine for adult acute leukemia (40 mg/m^2/day × 5 days) results in plasma levels of around 1 μM . The accumulation of clofarabine triphosphate in circulating leukemia cells is dose-dependent, with a long half-life .

Combination with Other Drugs

The actions of clofarabine triphosphate on ribonucleotide reductase and incorporation in the DNA repair patch suggest that a mechanism-based combination with arabinosylcytosine and DNA-damaging agents would be effective . Combination clinical trials have been conducted, while new trials are underway .

Resistance Mechanism in Cancer Cells

The PPP2R1A cancer hotspot mutant p.R183W increases clofarabine resistance in uterine serous carcinoma cells by a gain-of-function mechanism . This mechanism promotes dephosphorylation and inactivation of deoxycytidine kinase (dCK), the cellular enzyme responsible for the conversion of clofarabine into its bioactive form .

Application in Uterine Serous Carcinoma (USC) Treatment

Uterine serous carcinoma (USC) is generally associated with poor prognosis due to a high recurrence rate and frequent treatment resistance . Clofarabine treatment in USC cells stably expressing p.R183W Aα showed increased resistance .

Preconditioning in Hematologic Malignancies

Clofarabine exhibits efficacy in hematologic malignancies such as acute lymphoid leukemia (ALL), AML, and MDS . In a phase I/II trial, clofarabine was given in combination with a myeloablative dose of Bu (CloBu4), as a pre-transplant conditioning regimen for patients with refractory hematologic malignancies .

Wirkmechanismus

Target of Action

Clofarabine primarily targets two key enzymes: ribonucleotide reductase and DNA polymerase . Ribonucleotide reductase plays a crucial role in DNA synthesis by converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA . DNA polymerase, on the other hand, is responsible for synthesizing new DNA strands .

Mode of Action

Clofarabine, a purine nucleoside antimetabolite, exerts its cytotoxic activity through a dual mechanism. Secondly, clofarabine is efficiently incorporated into DNA, where it inhibits DNA synthesis . This dual action disrupts DNA replication and repair, leading to cell death .

Biochemical Pathways

Clofarabine is transported into cells, where it is sequentially metabolized to the active 5’-monophosphate metabolite by deoxycytidine kinase and mono- and di-phospho-kinases . The active metabolite, clofarabine triphosphate, inhibits ribonucleotide reductase and gets incorporated into DNA, disrupting DNA synthesis .

Pharmacokinetics

The recommended dose of clofarabine for adult acute leukemia (40 mg/m^2/day × 5 days) results in plasma levels of around 1 μM . The accumulation of clofarabine triphosphate in circulating leukemia cells is dose-dependent, with a long half-life . This is particularly the case in responders, resulting in incremental increases in clofarabine triphosphate with every daily infusion of the drug .

Result of Action

The incorporation of clofarabine into DNA and the subsequent inhibition of DNA synthesis result in the disruption of DNA function . This leads to the induction of apoptosis, or programmed cell death . The cytotoxic activity of clofarabine has been observed in lymphoid malignancies, and its clinical efficacy has primarily been observed in acute leukemias .

Action Environment

The efficacy of clofarabine can be influenced by various environmental factors. For instance, the intracellular environment, including the availability of deoxycytidine kinase and other kinases necessary for the activation of clofarabine, can affect the drug’s action . Additionally, the drug’s efficacy may vary depending on the patient’s overall health, age, and the specific type of leukemia

Safety and Hazards

Clofarabine can pose a health hazard to caregivers. All caregivers should take safety precautions while giving this drug . It can cause life-threatening side effects including serious infections, bleeding, or harm to your liver or kidneys .

Zukünftige Richtungen

Clofarabine is being studied in the treatment of other types of cancer . Its potential use in acute myeloid leukemia (AML) and juvenile myelomonocytic leukemia (JMML) has been investigated .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPHFBMKLOVOX-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046437
Record name Clofarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clofarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.89e+00 g/L
Record name Clofarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death.
Record name Clofarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Clofarabine

CAS RN

123318-82-1
Record name Clofarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123318-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofarabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clofarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clofarabine
Reactant of Route 2
Clofarabine
Reactant of Route 3
Clofarabine
Reactant of Route 4
Clofarabine
Reactant of Route 5
Reactant of Route 5
Clofarabine
Reactant of Route 6
Clofarabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.